An In-Depth Technical Guide to the Physicochemical Properties of 1,2,4,5-Benzenetetracarboxylic Dianhydride-d2
An In-Depth Technical Guide to the Physicochemical Properties of 1,2,4,5-Benzenetetracarboxylic Dianhydride-d2
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the physicochemical properties of 1,2,4,5-Benzenetetracarboxylic dianhydride-d2, a deuterated analogue of pyromellitic dianhydride. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound for their applications.
Introduction: The Significance of Deuteration
1,2,4,5-Benzenetetracarboxylic dianhydride, commonly known as pyromellitic dianhydride (PMDA), is a widely utilized monomer in the synthesis of high-performance polymers like polyimides due to its exceptional thermal and chemical stability.[1][2] The deuterated form, 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 (d2-PMDA), offers a unique tool for researchers. The substitution of protium with deuterium atoms on the aromatic ring can subtly yet significantly alter the molecule's properties. This isotopic labeling is invaluable for mechanistic studies, particularly in tracing reaction pathways and understanding kinetic isotope effects. Furthermore, in pharmaceutical applications, deuteration can modify metabolic pathways, potentially enhancing the pharmacokinetic profiles of drug candidates.
Molecular Structure and Identification
The core of d2-PMDA is a benzene ring to which two anhydride functional groups are fused. The deuterium atoms are specifically located on the aromatic ring.
IUPAC Name: 4,8-dideuteriofuro[3,4-f][3]benzofuran-1,3,5,7-tetrone[4] Synonyms: Pyromellitic dianhydride-d2[5] CAS Number: 106426-63-5[4] Molecular Formula: C₁₀D₂O₆ Molecular Weight: 220.13 g/mol (calculated)[4]
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} end
Caption: Molecular structure of 1,2,4,5-Benzenetetracarboxylic dianhydride-d2.
Physicochemical Properties
A comprehensive summary of the known and estimated physicochemical properties of d2-PMDA is presented below. It is important to note that experimentally determined data for the deuterated compound is limited. Therefore, some properties are extrapolated from its non-deuterated counterpart, pyromellitic dianhydride.
| Property | Value | Source/Comment |
| Molecular Weight | 220.13 g/mol | [4] (Calculated) |
| Appearance | White to light beige powder | [2][6] (Expected, based on non-deuterated form) |
| Melting Point | 283 - 287 °C | [3][6][7] (Non-deuterated form) |
| Boiling Point | 397 - 400 °C | [3][7] (Non-deuterated form) |
| Solubility | Soluble in some organic solvents; hydrolyzes in water. | [8] (Non-deuterated form) |
| Vapor Pressure | <0.01 hPa at 20 °C | [3] (Non-deuterated form) |
| Autoignition Temperature | 630 °C | [3] (Non-deuterated form) |
| Flash Point | 380 °C | [3][7] (Non-deuterated form) |
Synthesis of 1,2,4,5-Benzenetetracarboxylic Dianhydride-d2
dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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Caption: Proposed synthetic workflow for 1,2,4,5-Benzenetetracarboxylic dianhydride-d2.
Proposed Experimental Protocol:
Part 1: Deuteration of Pyromellitic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyromellitic acid in an excess of deuterium oxide (D₂O).
-
Catalyst Addition: Add a catalytic amount of a strong deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), to facilitate the hydrogen-deuterium exchange on the aromatic ring.[9]
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to achieve a high degree of deuteration, as monitored by techniques like ¹H NMR spectroscopy.
-
Work-up: After cooling, the deuterated pyromellitic acid can be isolated by removal of the solvent under reduced pressure. The product should be thoroughly dried to remove any residual D₂O.
Part 2: Dehydration to the Dianhydride
-
Reaction Setup: Suspend the dried, deuterated pyromellitic acid in a suitable solvent, such as acetic anhydride.
-
Dehydration: Heat the mixture to reflux. The acetic anhydride will act as both a solvent and a dehydrating agent, converting the tetracarboxylic acid to the dianhydride.[10]
-
Isolation and Purification: Upon completion of the reaction, the product, d2-PMDA, will precipitate from the solution upon cooling. The solid can be collected by filtration, washed with a non-reactive solvent to remove impurities, and dried under vacuum.
Analytical Characterization
The identity and purity of synthesized d2-PMDA should be confirmed using a suite of analytical techniques.
dot graph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end
Caption: Analytical workflow for the characterization of d2-PMDA.
Expected Spectroscopic Signatures:
-
¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum compared to the non-deuterated PMDA will be the absence or significant reduction of the aromatic proton signal. For the non-deuterated compound, a single peak is observed around 8.73 ppm.[11] The presence of a small residual peak would indicate incomplete deuteration.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to be very similar to that of the non-deuterated compound. The carbon atoms directly bonded to deuterium may show a triplet splitting pattern due to C-D coupling and a slight upfield shift.
-
FTIR Spectroscopy: The infrared spectrum will be dominated by the characteristic strong absorptions of the anhydride functional groups. Key peaks are expected for the C=O stretching vibrations. Comparison with the spectrum of non-deuterated PMDA can reveal subtle shifts due to the heavier isotope.[12]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at m/z corresponding to the molecular weight of the deuterated compound (220.13), which is two mass units higher than that of the non-deuterated analogue (218.12).[3][5]
Applications in Research and Development
The primary utility of d2-PMDA lies in its application as an isotopic tracer.
-
Mechanistic Studies: In polymer chemistry, d2-PMDA can be used to elucidate the mechanisms of polymerization and degradation of polyimides. By tracking the fate of the deuterated aromatic ring, researchers can gain insights into bond cleavage and formation processes.
-
Kinetic Isotope Effect Studies: The difference in mass between deuterium and protium can lead to a kinetic isotope effect, where reactions involving the C-D bond proceed at a different rate than those involving the C-H bond. Studying these effects provides valuable information about the rate-determining steps of reactions.
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, deuteration is a strategy to alter the metabolic profile of a drug. While d2-PMDA itself is not a therapeutic agent, its use in the synthesis of deuterated analogues of active pharmaceutical ingredients (APIs) can help in studying metabolic pathways and potentially improving drug efficacy and safety.[9]
Handling, Storage, and Safety
Safety Precautions: 1,2,4,5-Benzenetetracarboxylic dianhydride is classified as hazardous. It can cause serious eye damage and may cause allergic skin or respiratory reactions.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling the compound.[7]
Storage: d2-PMDA is expected to be moisture-sensitive, similar to its non-deuterated counterpart. It should be stored in a tightly sealed container in a dry and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.[13]
Conclusion
1,2,4,5-Benzenetetracarboxylic dianhydride-d2 is a valuable tool for researchers in materials science and drug development. While experimentally determined physicochemical data for this specific deuterated compound is scarce, its properties can be reasonably estimated from its well-characterized non-deuterated analogue. The proposed synthetic and analytical methodologies provide a framework for its preparation and characterization. The unique properties conferred by isotopic labeling make d2-PMDA a powerful probe for elucidating reaction mechanisms and exploring novel applications in polymer chemistry and medicinal research.
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